5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered interest in scientific research due to its potential biological activities and applications in drug discovery.
The compound can be synthesized through various methods, including palladium-catalyzed reactions and microwave-assisted techniques, which have been documented in recent literature. These methods allow for the efficient formation of oxadiazole derivatives with varying substituents, enhancing their biological activity and therapeutic potential .
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is classified as a heterocyclic compound. More specifically, it falls under the category of oxadiazoles, which are five-membered rings containing two nitrogen atoms and three carbon atoms, along with oxygen. This classification is significant as oxadiazoles are known for their diverse pharmacological properties.
Several synthetic methods have been developed for the preparation of 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole:
The synthesis typically involves:
The molecular structure of 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole features:
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles:
These reactions often require careful control of conditions such as temperature, solvent choice, and catalyst presence to achieve desired yields and selectivity.
The mechanism of action for compounds like 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole often involves:
Research indicates that derivatives of oxadiazoles exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific interactions depend on the substituents on the oxadiazole ring.
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific uses:
1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. Characterized by a five-membered ring containing one oxygen and two nitrogen atoms (O-N-C-N-C connectivity), these heterocycles exhibit unique electronic and steric features that facilitate targeted molecular interactions. The specific derivative 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exemplifies how strategic substitution enhances bioactivity, leveraging dichlorophenyl for lipophilicity/metabolic stability and methoxyphenyl for electronic modulation. This section details the structural, bioisosteric, and historical foundations underpinning its design.
The 1,2,4-oxadiazole ring is a planar, electron-deficient heterocycle with a dipole moment of ~3.5 D, enabling dipole-dipole interactions and hydrogen bonding via N-atoms. Crystallographic studies reveal bond lengths of 1.30–1.33 Å for N-O and 1.28–1.31 Å for C=N, indicating partial double-bond character [1] [6]. Unlike 1,3,4-oxadiazoles, 1,2,4-oxadiazoles exhibit reduced aromaticity due to imbalanced electron distribution. This was confirmed by UV spectroscopy: 3,5-diphenyl-1,2,4-oxadiazole (λmax = 245 nm) shows no bathochromic shift compared to monosubstituted analogs, contrasting sharply with 2,5-diphenyl-1,3,4-oxadiazole (λmax = 276 nm) [3].
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazoles
Property | Value/Range | Biological Implication |
---|---|---|
Dipole Moment | 3.3–3.7 D | Enhanced target binding via dipole interactions |
Aromaticity Index | Low | Improved reactivity for derivatization |
logP (Unsubstituted ring) | 0.8–1.2 | Balanced lipophilicity for membrane permeation |
Metabolic Stability | High | Resistance to enzymatic degradation |
pKa | ~ -5 (N-atoms) | Anionic species formation unlikely at physiological pH |
For 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole:
1,2,4-Oxadiazoles serve as ester and amide bioisosteres due to similar steric profiles (e.g., O-N bond length ≈ C-O bond in esters) but superior hydrolytic stability. This replacement mitigates rapid metabolic cleavage, extending half-life [2] [4]. In antibacterial agents like DNA gyrase inhibitors, oxadiazoles mimic ATP’s adenine ring, with IC50 values reaching 1.2 μM (e.g., compound 17 in [4]).
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazoles
Replaced Functional Group | Advantage of Oxadiazole | Example Drug/Target |
---|---|---|
Ester (-COO-) | Resistance to esterases; similar geometry | Ataluren (Duchenne muscular dystrophy) |
Amide (-CONH-) | Eliminates H-bond donor; enhanced permeability | MAO B inhibitors (e.g., compound 20, IC50 = 52 nM) |
Carbamate (-OCONH-) | Reduced susceptibility to hydrolysis | Antibacterial bis-oxadiazoles |
In the case of 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole:
1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger, but their pharmacological exploration began in the 1960s with Oxolamine, an antitussive drug. Today, over 15 FDA-approved drugs feature this scaffold, including antiviral Pleconaril and neuromuscular agent Ataluren [6] [9]. Natural derivatives like Phidianidine A/B (sea slug alkaloids) exhibit nanomolar cytotoxicity against tumor cells (e.g., IC50 = 0.8 μM in HeLa) [6].
Table 3: Clinically Approved 1,2,4-Oxadiazole Drugs
Drug Name | Therapeutic Area | Key Structural Features | Biological Target |
---|---|---|---|
Oxolamine | Antitussive | 3-(Diethylaminoethyl)-5-phenyl | Cough reflex suppression |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl) | Picornavirus capsid |
Ataluren | Muscular dystrophy | 3-(4-Nitrobenzoate)-5-aminopropyl | Ribosomal read-through |
Fasiplon | Anxiolytic | 5-(Cyclopropyl)-3-(pyridinyl) | GABA_A receptor partial agonist |
5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole extends this legacy:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3